molecular formula C15H12Cl2N2OS B103441 N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-13-6

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B103441
CAS No.: 16763-13-6
M. Wt: 339.2 g/mol
InChI Key: BQFYLIIPXKXSSB-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a methoxy group and a dichlorophenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Dichlorophenylmethylamine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiazole derivative and 2,4-dichlorobenzylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the benzothiazole ring or the dichlorophenylmethylamine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylmethylamine moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,4-dichlorophenyl)methyl

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYLIIPXKXSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366627
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16763-13-6
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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